molecular formula C8H12O B13730711 Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- CAS No. 7076-80-4

Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti-

Cat. No.: B13730711
CAS No.: 7076-80-4
M. Wt: 124.18 g/mol
InChI Key: KKIDVQSXZVWGTL-UHFFFAOYSA-N
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Description

Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- is a complex organic compound with the molecular formula C8H12O. It is characterized by a unique tricyclic structure, which includes three interconnected rings. This compound is known for its stereoisomerism, with the endo-anti- configuration being one of the possible stereoisomers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- typically involves the Diels-Alder reaction, a well-known method for constructing cyclic compounds. The reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride, under controlled conditions, leads to the formation of the tricyclic structure. Subsequent reduction and hydrolysis steps yield the desired alcohol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems ensures efficient and consistent production. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The tricyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- is unique due to its specific stereochemistry, which influences its chemical reactivity and biological interactions. The endo-anti- configuration provides distinct spatial arrangements, affecting its physical and chemical properties compared to other stereoisomers .

Properties

CAS No.

7076-80-4

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

tricyclo[3.2.1.02,4]octan-8-ol

InChI

InChI=1S/C8H12O/c9-8-4-1-2-5(8)7-3-6(4)7/h4-9H,1-3H2

InChI Key

KKIDVQSXZVWGTL-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3CC3C1C2O

Origin of Product

United States

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